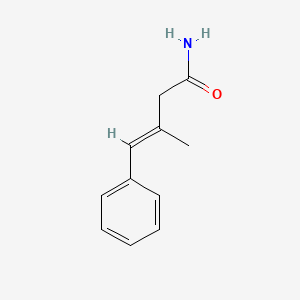

3-BENZAL-N-BUTYRAMIDE

説明

Benzalamide is an organic compound that belongs to the class of amides. It is derived from benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. Benzalamide is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Benzalamide can be synthesized through several methods, including:

Benzoin Condensation and Amidation: The benzoin condensation starting from benzaldehyde followed by benzoin amidation can be efficiently carried out under mild conditions in an electrolysis cell.

Benzaldehyde to Benzamide: Another method involves the conversion of benzaldehyde to benzoic acid, followed by the formation of benzoyl chloride using thionyl chloride.

Industrial Production Methods: Industrial production of benzalamide typically involves large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of electrochemical synthesis is particularly favored for its “green” methodology, reducing the production of stoichiometric waste substances .

Types of Reactions:

Oxidation and Reduction: Benzalamide can undergo oxidation and reduction reactions, often facilitated by electrochemical methods.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Superoxide anion and molecular oxygen are commonly used in the oxidation of benzoin to benzamide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce benzamide to benzylamine.

Substitution: Ammonia or other amines are used in nucleophilic substitution reactions to form benzamide from benzoyl chloride.

Major Products Formed:

Oxidation: Benzamide is formed from the oxidation of benzoin.

Reduction: Benzylamine is formed from the reduction of benzamide.

Substitution: Benzamide is formed from the substitution reaction of benzoyl chloride with ammonia.

科学的研究の応用

ベンザミドは、科学研究において幅広い応用範囲を持っています。

化学: それは、さまざまな有機化合物の合成における前駆体として、および有機反応における試薬として使用されています。

生物学: ベンザミド誘導体は、抗酸化および抗菌特性を含む生物学的活性が研究されています.

医学: 一部のベンザミド誘導体は、神経遮断薬および抗精神病薬として使用されています.

工業: ベンザミドは、医薬品、農薬、その他の工業用化学物質の製造に使用されています。

作用機序

ベンザミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。

分子標的: ベンザミドは、酵素や受容体と相互作用して、それらの活性を調節することができます。

6. 類似の化合物との比較

ベンザミドは、以下のような他の類似の化合物と比較することができます。

ベンザミドの独自性: ベンザミドは、その特定の化学構造と、穏やかな条件下でさまざまな化学反応を起こす能力によって独特です。グリーンケミストリーにおけるその応用と生物学的活性により、科学研究における貴重な化合物となっています。

類似化合物との比較

Benzalamide can be compared with other similar compounds, such as:

Uniqueness of Benzalamide: Benzalamide is unique due to its specific chemical structure and the ability to undergo various chemical reactions under mild conditions. Its applications in green chemistry and its biological activities make it a valuable compound in scientific research.

特性

IUPAC Name |

3-methyl-4-phenylbut-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZGRFYZKWYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871941 | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7236-47-7 | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7236-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Benzalbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-3-butenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500AC5XYXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial findings regarding the potential therapeutic benefit of beta-Benzalbutyramide?

A: Early research on beta-Benzalbutyramide primarily focused on its potential as a hypocholesterolemic agent. Studies conducted on rats fed a low-protein diet demonstrated that beta-Benzalbutyramide could effectively reduce cholesterol and beta-lipoprotein levels in their blood []. This finding suggested its potential therapeutic use in managing hyperlipidemia. Further investigations explored its efficacy in humans, with one study evaluating its short-term effects on hyperlipidemic patients []. While these initial studies provided promising results, further research is needed to fully elucidate its mechanism of action, long-term effects, and potential applications in clinical practice.

Q2: Were there any comparative studies conducted to assess the efficacy of beta-Benzalbutyramide against existing treatments?

A: Yes, a comparative study was conducted to evaluate the short-term efficacy of beta-Benzalbutyramide against clofibrate, another antihyperlipidemic agent, in treating hyperlipidemic patients []. The findings from this comparative study could offer insights into the potential advantages or disadvantages of beta-Benzalbutyramide compared to existing treatment options.

Q3: What were the main metabolic effects of beta-Benzalbutyramide observed in the research?

A: Research explored the metabolic effects of beta-Benzalbutyramide as a new hypocholesterolemic derivative []. While the specific details of these metabolic effects are not provided in the abstracts, this line of research highlights the importance of understanding the broader physiological impact of the compound beyond its cholesterol-lowering properties.

Q4: Did the research investigate the impact of beta-Benzalbutyramide on cholesterol biosynthesis or metabolism?

A: Although not explicitly stated in the abstracts, the observed reduction in cholesterol and beta-lipoprotein levels in rats [] suggests that beta-Benzalbutyramide might influence cholesterol biosynthesis or metabolism. Further research is needed to determine the precise mechanisms by which beta-Benzalbutyramide exerts its hypocholesterolemic effects. Understanding these mechanisms could pave the way for developing more targeted therapies for hyperlipidemia and related conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)

![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)